1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one
Description
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one is a fluorinated piperidin-4-one derivative characterized by a hydroxypropyl side chain substituted with a fluorine atom at the 3-position. Piperidin-4-one scaffolds are widely recognized for their roles in drug discovery, particularly as protease inhibitors (e.g., dengue virus NS2B/NS3 protease inhibition ) and antimicrobial agents . The fluorine atom and hydroxyl group in the target compound likely enhance its metabolic stability and solubility, respectively, compared to non-fluorinated or non-hydroxylated analogs.
Properties
Molecular Formula |
C8H14FNO2 |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)piperidin-4-one |
InChI |
InChI=1S/C8H14FNO2/c9-5-8(12)6-10-3-1-7(11)2-4-10/h8,12H,1-6H2 |
InChI Key |
VCUPRYXBHQFSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC(CF)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-fluoro-2-hydroxypropyl chloride under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperidone nitrogen attacks the electrophilic carbon of the 3-fluoro-2-hydroxypropyl chloride, resulting in the formation of the desired product .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of suitable solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the piperidin-4-one core can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its binding affinity and the nature of the target enzyme. The presence of the fluorine atom enhances its binding interactions with target proteins, leading to increased potency and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structurally related compounds:
Fluorinated Piperidin-4-one Derivatives
- Applications: Used in synthetic intermediates for CNS-targeting drugs .
Hydroxy/Alkyl-Substituted Piperidin-4-ones
- 1-(3-Methoxypropyl)piperidin-4-one (C₉H₁₇NO₂) Molecular Weight: 171.24 Properties: Methoxy group enhances solubility in organic solvents; stable under normal storage conditions .
Heterocyclic/Aromatic Derivatives
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-one (C₉H₁₂N₂OS)
- 1-(3-Thiophen-3-yl-benzoyl)piperidin-4-one (C₁₆H₁₅NO₂S) Molecular Weight: 285.36 Properties: Benzoyl-thiophene hybrid structure may target enzyme active sites via π-π interactions .
Chlorinated Derivatives
- 1-(2-Chloro-acetyl)piperidin-4-one (C₇H₁₀ClNO₂) Molecular Weight: 175.61 Properties: Chloroacetyl group is reactive, enabling further functionalization; used in peptide mimetics .
Comparative Data Table
Key Findings and Implications
- Fluorine Impact : Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and target binding, critical for drug design.
- Hydroxyl Group : The 2-hydroxypropyl group in the target compound may enhance aqueous solubility, a feature absent in methoxy or alkyl analogs .
- Safety Profiles : Most piperidin-4-ones are stable under standard conditions, though chlorinated derivatives (e.g., ) require careful handling due to reactivity.
Biological Activity
1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a hydroxypropyl group, has been explored for various therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one is C10H14FN, with a molecular weight of 181.23 g/mol. The structure features a piperidine ring substituted with a hydroxypropyl group and a fluorine atom, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14FN |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one |
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one, exhibit significant anticancer properties. For instance, compounds in this class have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain piperidine derivatives induce apoptosis in tumor cells, suggesting their potential as chemotherapeutic agents .
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, derivatives similar to 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one showed enhanced cytotoxicity compared to standard treatments like bleomycin. The mechanism was attributed to the compound's ability to interact with specific molecular targets involved in cell survival pathways .
Neuropharmacological Effects
Piperidine derivatives are also being investigated for their effects on neurotransmitter systems. Preliminary research suggests that 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one may act as a modulator of glutamate receptors, which are crucial in the pathophysiology of major depressive disorder and other neuropsychiatric conditions .
Pharmacological Evaluation:
In pharmacological evaluations, this compound has been shown to exhibit affinity for NMDA receptors, indicating its potential role as an allosteric modulator. Such interactions could lead to novel therapeutic strategies for treating mood disorders .
The exact mechanism of action for 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one is still under investigation. However, it is hypothesized that the compound's biological activity stems from its ability to bind to specific receptors and modulate signaling pathways associated with cell proliferation and apoptosis.
Research Findings and Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of 1-(3-Fluoro-2-hydroxypropyl)piperidin-4-one. Future studies will likely focus on:
- In Vivo Studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess efficacy and safety profiles.
- Structural Modifications: Investigating how variations in chemical structure affect biological activity, potentially leading to more potent derivatives.
- Clinical Trials: Exploring therapeutic applications in clinical settings for conditions such as cancer and depression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
